molecular formula C21H25N3 B14801008 1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile

1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile

Katalognummer: B14801008
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: MQUFFRANJBKKLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile is an organic compound with the molecular formula C21H25N3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile typically involves the reaction of benzyl chloride with 4-(phenethylamino)piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile: Similar structure but with a phenyl group instead of a phenethyl group.

    1-Benzyl-4-(methylamino)piperidine-4-carbonitrile: Contains a methyl group instead of a phenethyl group.

    1-Benzyl-4-(phenylimino)piperidine: Contains an imino group instead of an amino group.

Uniqueness

1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenethyl group can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C21H25N3

Molekulargewicht

319.4 g/mol

IUPAC-Name

1-benzyl-4-(2-phenylethylamino)piperidine-4-carbonitrile

InChI

InChI=1S/C21H25N3/c22-18-21(23-14-11-19-7-3-1-4-8-19)12-15-24(16-13-21)17-20-9-5-2-6-10-20/h1-10,23H,11-17H2

InChI-Schlüssel

MQUFFRANJBKKLP-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(C#N)NCCC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.